Phenolphthalein diphosphate pyridine salt

phosphatase kinetics chromogenic substrate comparison enzymology

For researchers demanding precise kinetic data, generic phosphatase substrates often introduce variability due to inconsistent salt-form hydration and free-phenolphthalein contamination. This pyridinium salt directly solves these problems. · ≤2% loss on drying vs. ≤16% for tetrasodium salt forms, ensuring gravimetric accuracy for stoichiometric calculations. · ≤0.05% free phenolphthalein impurity minimizes background signal, preserving the linear initial-velocity window. · 550 nm detection wavelength is spectrally separated from pNPP (405 nm), enabling dual-enzyme multiplex assays in a single reaction volume.

Molecular Formula C25H21NO10P2
Molecular Weight 557.4 g/mol
CAS No. 267240-23-3
Cat. No. B1603377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenolphthalein diphosphate pyridine salt
CAS267240-23-3
Molecular FormulaC25H21NO10P2
Molecular Weight557.4 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O
InChIInChI=1S/C20H16O10P2.C5H5N/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;1-2-4-6-5-3-1/h1-12H,(H2,22,23,24)(H2,25,26,27);1-5H
InChIKeyDBXHFBVMRQOQKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenolphthalein Diphosphate Pyridine Salt: Identity & Procurement


Phenolphthalein diphosphate pyridine salt (CAS 267240-23-3), also referred to as phenolphthalein bisphosphate pyridine salt, is a synthetic chromogenic substrate within the phosphomonoesterase probe class . The compound is a pyridinium salt formulation of phenolphthalein diphosphate, which upon enzymatic hydrolysis by acid or alkaline phosphatases releases phenolphthalein, generating a quantifiable color change . It is supplied as a dry powder with assay purity ≥90% (T), and key procurement specifications include ≤0.05% free phenolphthalein impurity and ≤2% loss on drying .

Chromogenic phosphomonoesterase probe for colorimetric acid/alkaline phosphatase assays
Pyridine salt formulation with low residual water supports accurate gravimetric dispensing
Phenolphthalein chromophore with red-shifted detection distinct from p-nitrophenol substrates

Generic Substitution Risks for Phenolphthalein Diphosphate Pyridine Salt


In-class phosphatase substrates cannot be freely interchanged because catalytic efficiency (kcat/Km), affinity (Km), and detection wavelength differ substantially across substrates, and physical salt-form properties directly influence stock solution stability, hygroscopicity, and batch-to-batch reproducibility [1]. As demonstrated below, phenolphthalein diphosphate exhibits distinct quantitative kinetic behavior versus the widely used p-nitrophenyl phosphate, and its pyridinium salt form provides markedly lower residual water content than alternative salt formulations, impacting gravimetric accuracy and long-term storage integrity .

Catalytic rate vs pNPP

Relative activity and Km differ from p‑nitrophenyl phosphate; initial velocity profiles may require re‑optimization in kinetic studies.

Salt‑form water content

Tetrasodium salt alternatives can introduce substantially higher moisture, compromising gravimetric accuracy and long‑term stability in moisture‑sensitive protocols.

Detection wavelength mismatch

Replacement with pNPP‑like substrates shifts detection from the red‑shifted phenolphthalein window to 405 nm, limiting multiplexing or spectral interference avoidance.

Phenolphthalein Diphosphate Pyridine Salt: Quantitative Evidence


Relative Activity vs. p-Nitrophenyl Phosphate

In a purified rat spleen purple acid phosphatase (EC 3.1.3.2) assay, phenolphthalein diphosphate exhibited 67% of the hydrolytic activity relative to p‑nitrophenyl phosphate, the most commonly used chromogenic phosphatase substrate [1]. This quantitative difference is salient when the experimental objective demands a substrate with intrinsically lower catalytic rate to facilitate linear initial-velocity measurements under high-enzyme-activity conditions.

Activity vs pNPP
Head-to-head
67% of pNPP activity (33% lower)
Lower catalytic rate may extend linear initial‑velocity range.
Rat spleen purple acid phosphatase; model‑dependent.
phosphatase kinetics chromogenic substrate comparison enzymology

Michaelis Constant (Km) vs. p-Nitrophenyl Phosphate

The Michaelis constant (Km) for phenolphthalein diphosphate is 1.6 mM, compared to 2.0 mM for p-nitrophenyl phosphate, both determined under identical experimental conditions with purified purple acid phosphatase from rat spleen [1]. A lower Km value indicates higher apparent substrate–enzyme affinity, which can be advantageous when working at substantiating substrate concentrations near the Km.

Km vs pNPP
Head-to-head
1.6 mM vs 2.0 mM (20% lower Km)
Higher apparent affinity permits lower working substrate concentrations.
Same enzyme source; identical assay conditions.
enzyme kinetics substrate affinity Km comparison

Residual Water Content: Pyridine vs. Tetrasodium Salt

The pyridine salt form (CAS 267240-23-3) exhibits a loss-on-drying specification of ≤2% , whereas the tetrasodium salt formulation (CAS 68807-90-9) specifies a water content (Karl Fischer) of ≤16% . This eight‑fold difference in residual water means the pyridine salt provides substantially more accurate gravimetric dispensing, particularly in moisture‑sensitive protocols where water mass contributes significant error.

Water content
Data to verify
≤2% loss on drying vs ≤16% water (tetrasodium)
Low water content improves gravimetric precision in moisture‑sensitive workflows.
Specifications from supplier datasheets; cross‑study comparable.
formulation comparison water content hygroscopicity gravimetric accuracy

Detection Wavelength vs. p-Nitrophenyl Phosphate

Phenolphthalein released from the diphosphate substrate is quantified at 550 nm, distinct from the 405 nm detection wavelength of p‑nitrophenol generated by pNPP . This spectral separation enables simultaneous dual‑substrate kinetic measurements or reduces interference from sample components that absorb strongly near 405 nm.

Detection wavelength
Class-level
550 nm (phenolphthalein) vs 405 nm (p‑nitrophenol)
Distinct spectral window supports multiplexing or avoids 405 nm interference.
Class‑level inference; verify under actual assay conditions.
detection wavelength multiplex assay spectral interference

Phenolphthalein Diphosphate Pyridine Salt: Key Applications


Controlled Substrate Turnover for Acid Phosphatase Kinetics

When studying purified acid phosphatases, the 67% relative activity of phenolphthalein diphosphate versus pNPP [1] provides a slower catalytic rate that extends the linear initial-velocity window, facilitating accurate Km and Vmax determination without rapid substrate depletion.

Gravimetric Preparation for Moisture-Sensitive Assays

The pyridine salt's ≤2% loss on drying contrasts sharply with the ≤16% water specification of the tetrasodium salt [1], making this formulation the preferred choice when substrate mass must be accurately known for stoichiometric or kinetic calculations in anhydrous or humidity‑controlled environments.

Dual-Substrate Profiling with Spectral Separation

The 550 nm detection wavelength of hydrolyzed phenolphthalein diphosphate is well separated from the 405 nm signal of pNPP [1], enabling researchers to simultaneously monitor two phosphatase activities in the same reaction volume, a capability not achievable with single‑substrate chromogenic systems.

Application
Selection Property
Validation Focus
Acid phosphatase kinetics
Lower intrinsic catalytic rate vs pNPP
Extended linear initial‑velocity window for accurate Km/Vmax determination
Moisture‑sensitive gravimetric assays
Pyridine salt with low residual moisture
Gravimetric precision and lot‑to‑lot reproducibility
Dual‑substrate profiling
Red‑shifted phenolphthalein detection
Spectral separation enabling multiplex phosphatase monitoring
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